

Navigating RG7800: A Technical Guide to Dosage Optimization and Side Effect Management

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Compound of Interest

Compound Name: RG7800

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with **RG7800**, a selective oral SMN2 splicing modifier. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and concerns encountered during preclinical and clinical investigations, with a focus on optimizing dosage to minimize adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **RG7800**?

A1: **RG7800** is an orally administered small molecule designed to modify the splicing of survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[1][2] Specifically, it promotes the inclusion of exon 7 into the final mRNA transcript. This process leads to an increased production of full-length, functional SMN protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).[1][2]

Q2: What is the key adverse effect that led to the discontinuation of **RG7800**'s clinical development?

A2: The clinical development of **RG7800** was halted due to findings of retinal toxicity in a long-term preclinical study involving monkeys.[3] This adverse effect was observed at **RG7800** concentrations that were higher than those being administered to human subjects in the clinical trials.

Q3: Were there any adverse effects of **RG7800** observed in human clinical trials?

A3: In the Phase 1b/2a "MOONFISH" trial, **RG7800** was generally well-tolerated at the doses administered. Reported side effects in studies with **RG7800** and its successor, Risdiplam, have included headache, diarrhea, rash, and fever. No serious, drug-related adverse events leading to withdrawal were reported in the MOONFISH trial before it was suspended.

Q4: Is there a known dose-response relationship for the efficacy of **RG7800**?

A4: Yes, a dose-dependent increase in full-length SMN2 mRNA was observed in a Phase 1 study in healthy volunteers. In SMA patients, oral administration of **RG7800** resulted in up to a two-fold increase in SMN protein levels in the blood.

Troubleshooting Guide: Managing Potential Side Effects

Issue: Observing potential ocular abnormalities in preclinical models.

- Recommendation: Given that retinal toxicity was the dose-limiting factor for **RG7800**, it is crucial to have a robust preclinical ophthalmological monitoring plan. This should include regular fundoscopic exams, optical coherence tomography (OCT), and electroretinography (ERG) to detect any structural or functional changes in the retina. Histopathological examination of retinal tissue at the end of the study is also essential.

Issue: Non-specific side effects such as gastrointestinal distress or skin rash are observed in animal models.

- Recommendation: These side effects should be carefully documented and correlated with the administered dose. Consider a dose de-escalation study to identify the No-Observed-

Adverse-Effect Level (NOAEL) for these findings. It is also important to rule out other potential causes, such as the vehicle used for drug administration.

Quantitative Data Summary

Due to the discontinuation of **RG7800**'s development, detailed quantitative data from the clinical trials are not extensively published. The following tables summarize the available information.

Table 1: **RG7800** Clinical Trial Overview

Trial Identifier	Phase	Status	Population	Key Objective
MOONFISH (NCT02240355)	Phase 1b/2a	Terminated	Adult and pediatric SMA patients	Investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800.
Phase 1	Phase 1	Completed	Healthy adult volunteers	Assess safety, tolerability, and dose-dependent effect on SMN2 splicing.

Table 2: Summary of **RG7800** Side Effects

Side Effect	Observed In	Severity	Notes
Retinal Toxicity	Monkeys (preclinical)	Dose-limiting	Observed at concentrations higher than human clinical trial doses.
Headache	Humans (clinical)	Not specified	Reported in trials of RG7800 and related compounds.
Diarrhea	Humans (clinical)	Not specified	Reported in trials of RG7800 and related compounds.
Rash	Humans (clinical)	Not specified	Reported in trials of RG7800 and related compounds.
Fever	Humans (clinical)	Not specified	Reported in trials of RG7800 and related compounds.

Experimental Protocols

As specific, detailed experimental protocols for **RG7800** are proprietary and not publicly available, the following provides a generalized methodology for a key experiment based on standard practices in drug development.

Protocol: Preclinical Assessment of Ocular Toxicity in Non-Human Primates

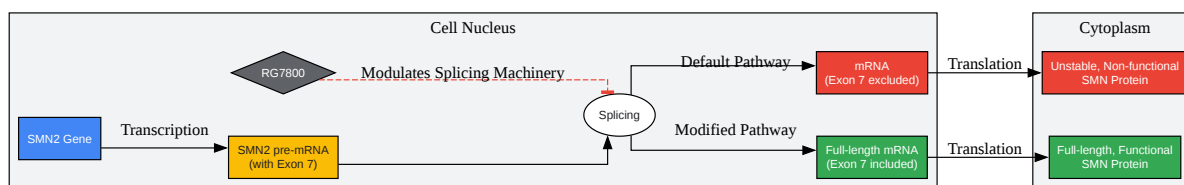
Objective: To evaluate the potential for **RG7800** to induce retinal toxicity in a non-human primate model (e.g., Cynomolgus monkeys) following chronic oral administration.

Methodology:

- **Animal Model:** Select healthy, adult non-human primates of a single species.

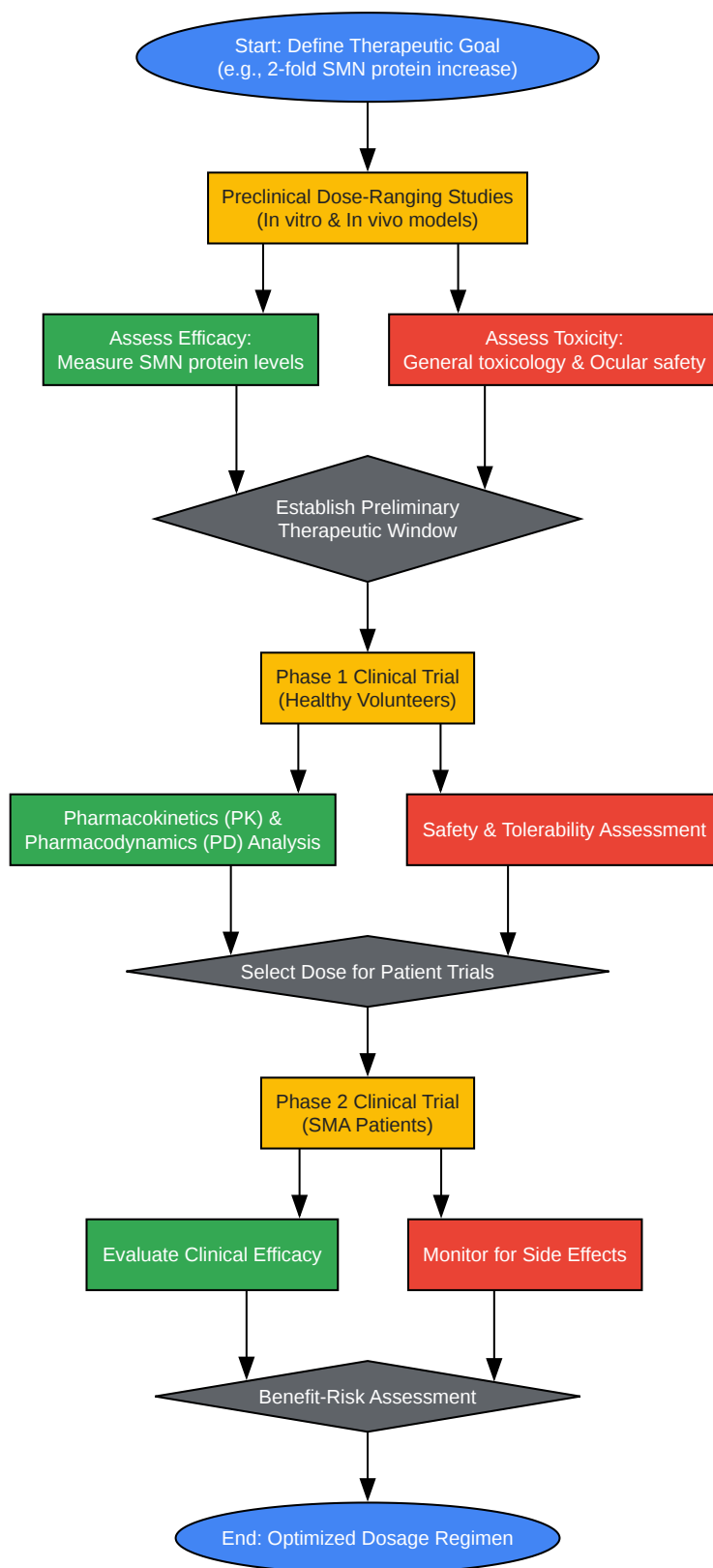
- Dose Groups: Establish multiple dose groups, including a vehicle control and at least three **RG7800** dose levels (low, mid, and high). The high dose should be selected to represent a multiple of the expected human therapeutic exposure.
- Drug Administration: Administer **RG7800** orally once daily for a predetermined chronic duration (e.g., 6-9 months).
- Ophthalmological Examinations: Conduct baseline and periodic comprehensive ophthalmological exams, including:
 - Fundus Photography: To document the appearance of the retina.
 - Optical Coherence Tomography (OCT): To assess retinal structure and thickness.
 - Electroretinography (ERG): To measure the electrical response of the retinal cells to light.
- Histopathology: At the end of the study, perform a detailed microscopic examination of the eyes and optic nerves.
- Data Analysis: Compare the findings from the **RG7800**-treated groups to the control group to identify any dose-dependent changes in retinal structure or function.

Visualizations



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Caption: **RG7800** Mechanism of Action.



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Caption: **RG7800** Dose Optimization Workflow.

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References

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